

Ganhuanenin (Naringenin): A Comprehensive In-Vivo Examination of Bioavailability and Metabolic Fate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ganhuanenin*

Cat. No.: *B1674615*

[Get Quote](#)

Foreword: The Flavonoid Challenge

Ganhuanenin, more commonly known in scientific literature as Naringenin, is a flavanone aglycone abundant in citrus fruits that has garnered significant attention for its pleiotropic pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.^{[1][2]} However, like many flavonoids, its transition from a promising natural compound to a viable therapeutic agent is hampered by a critical challenge: low and variable oral bioavailability.^{[1][3]} This guide provides a deep dive into the in vivo journey of **Ganhuanenin**, elucidating the complex interplay of absorption, distribution, and extensive metabolism that dictates its ultimate systemic exposure and therapeutic potential. By understanding the causality behind its pharmacokinetic profile, researchers can devise rational strategies for formulation and clinical development.

Part 1: The Bioavailability Profile of Ganhuanenin

The bioavailability of an orally administered compound is the fraction of the dose that reaches systemic circulation unchanged. For **Ganhuanenin**, this fraction is notoriously low, a result of both poor aqueous solubility and, more significantly, extensive first-pass metabolism in the gut and liver.^[4]

Absorption: A Tale of Two Peaks

Upon oral administration, **Ganhuanigenin** must traverse the gastrointestinal (GI) tract. Its absorption is not a simple diffusion process and is often characterized by a "double-peak phenomenon" in the plasma concentration-time profile.^{[5][6]} This is a hallmark of many flavonoids and points to a complex absorption and enterohepatic recirculation mechanism.

- Initial Absorption: A small, rapid initial absorption peak is often observed. This likely represents the absorption of the small fraction of **Ganhuanigenin** that is readily dissolved in the GI fluid and absorbed in the upper intestine.
- Enterohepatic Recirculation: The more prominent second peak is mechanistically linked to enterohepatic circulation.^[6] After initial absorption and transport to the liver, **Ganhuanigenin** is rapidly conjugated (primarily with glucuronic acid). These conjugates are then excreted into the bile, which flows back into the small intestine.^[6] Intestinal enzymes, particularly β -glucuronidases from the gut microbiota, can then hydrolyze these conjugates, liberating the parent **Ganhuanigenin** for reabsorption. This cyclical process extends the compound's residence time in the body.

Distribution: Where Does It Go?

Once in systemic circulation, **Ganhuanigenin** and its metabolites distribute into various tissues. Preclinical studies in rats demonstrate that distribution is not uniform, with higher concentrations typically found in the organs of metabolism and excretion.

- Primary Tissues: The highest concentrations are consistently observed in the gastrointestinal tract, liver, and kidneys.^{[5][7]} This is expected, as these are the primary sites of absorption, metabolism, and elimination.
- Plasma Protein Binding: Naringenin exhibits moderate to high binding to plasma proteins, which can influence its distribution and availability to target tissues.^[8] Its binding intensity can vary between species.^[8]

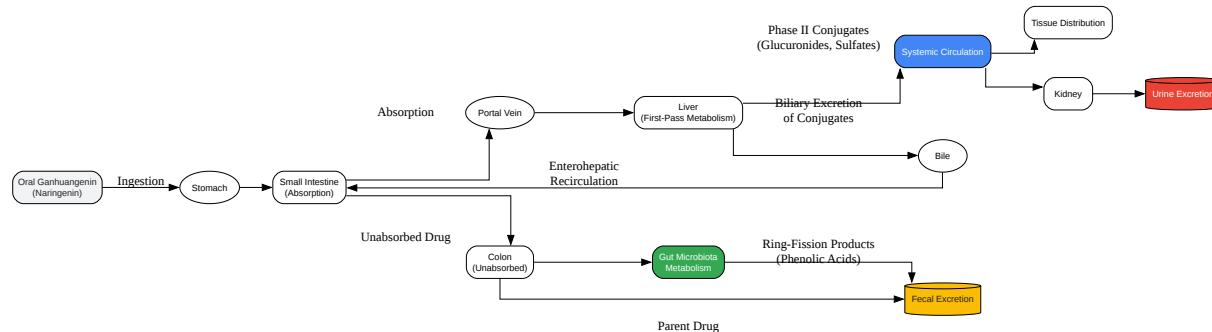
Part 2: The Extensive In Vivo Metabolism of Ganhuanigenin

Ganhuanigenin undergoes rapid and extensive biotransformation, primarily through Phase II conjugation reactions and metabolism by the gut microbiota. The parent (unconjugated) form is

often undetectable or present at very low levels in plasma after oral dosing.[9][10]

Phase II Metabolism: The Dominant Pathway

Phase II metabolism involves the conjugation of **Ganhuangenin** with endogenous hydrophilic molecules, a process that dramatically increases its water solubility and facilitates its excretion. For **Ganhuangenin**, this is the principal metabolic route.


- Glucuronidation: This is the most significant conjugation pathway.[4] UDP-glucuronosyltransferase (UGT) enzymes, abundant in the liver and intestinal wall, catalyze the attachment of glucuronic acid to the hydroxyl groups of **Ganhuangenin**.[11][12] UGT1A9 and UGT1A1 have been identified as key isoforms involved in this process.[13]
- Sulfation: Mediated by sulfotransferase (SULT) enzymes, sulfation is another major conjugation pathway.[11] SULT1A1 is a primary isoform responsible for **Ganhuangenin** sulfation.[14] In rats, sulfates are often the major metabolites found circulating in the bloodstream.[9][10]

The interplay between glucuronidation and sulfation is crucial; these pathways effectively "mop up" absorbed **Ganhuangenin**, leading to a plasma profile dominated by its conjugated metabolites rather than the parent aglycone.[9][10]

The Critical Role of the Gut Microbiota

The gut microbiome acts as a distinct metabolic organ, playing a pivotal role in the fate of unabsorbed **Ganhuangenin** that reaches the colon.[15][16][17]

- Deglycosylation: If administered as its glycoside precursor, Naringin, the first step is the hydrolysis of the sugar moiety by microbial enzymes to release the aglycone, **Ganhuangenin** (Naringenin).[5][18]
- Ring Fission: Gut bacteria can further break down the characteristic C6-C3-C6 flavonoid structure. This "ring-fission" metabolism results in the formation of various smaller phenolic acid catabolites, such as 3-(4'-hydroxyphenyl)propionic acid.[5][19] These microbial-derived metabolites are readily absorbed and may contribute to the overall biological activity attributed to **Ganhuangenin** consumption.[18][20]

[Click to download full resolution via product page](#)

Caption: In vivo metabolic fate of orally administered **Ganhuangenin**.

Part 3: Experimental Methodologies for In Vivo Analysis

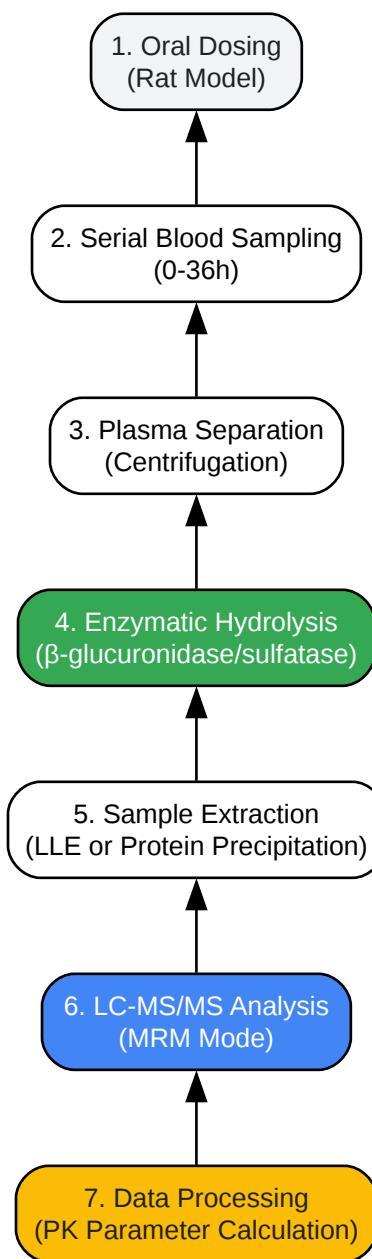
A robust and well-validated experimental workflow is essential to accurately characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of **Ganhuangenin**.

In Vivo Pharmacokinetic Study: Protocol

The Sprague-Dawley rat is a commonly used and appropriate model for these studies.[5][10] The goal is to quantify **Ganhuangenin** and its primary metabolites in biological fluids over time after a defined dose.

Step-by-Step Protocol:

- Animal Acclimation: House male Sprague-Dawley rats (200-250g) in metabolic cages for at least 3 days to acclimate. Provide standard chow and water ad libitum. The metabolic cages are critical for the separate and complete collection of urine and feces.
- Fasting: Fast animals overnight (approx. 12 hours) prior to dosing to minimize food-drug interactions, with free access to water.
- Dosing: Administer **Ganhuangenin** via oral gavage at a defined dose (e.g., 42 mg/kg, as used in previous studies).[5] The compound should be suspended in a suitable vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
- Blood Sampling: Collect serial blood samples (approx. 250-300 µL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours post-dose.[5]
- Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store plasma samples at -80°C until analysis.
- Excreta Collection: Collect urine and feces at intervals (e.g., 0-12h, 12-24h, 24-36h) for mass balance and metabolite identification studies.
- Tissue Distribution (Optional Satellite Group): For tissue distribution studies, dose a separate group of animals and euthanize them at selected time points (e.g., Tmax and a later time point). Harvest key organs (liver, kidney, intestine, lung, etc.), rinse, weigh, and homogenize them for analysis.[5]


Bioanalytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the sensitive and specific quantification of **Ganhuangenin** and its metabolites in complex biological matrices.[5][21][22]

Step-by-Step Protocol for Plasma Sample Analysis:

- Enzymatic Hydrolysis (for Total **Ganhuangenin**): To measure the total aglycone concentration (free + conjugated), an enzymatic hydrolysis step is mandatory.
 - Take a plasma aliquot (e.g., 50 µL).
 - Add a solution of β -glucuronidase/sulfatase in an appropriate buffer (e.g., acetate buffer, pH 5.0).[\[22\]](#)
 - Incubate at 37°C for a validated time (e.g., 2 hours) to cleave the glucuronide and sulfate conjugates, liberating the parent **Ganhuangenin**.[\[22\]](#)
 - Rationale: Since conjugates are the predominant circulating forms, measuring only the free aglycone would grossly underestimate systemic exposure. This step is the standard for flavonoid pharmacokinetic analysis.[\[9\]](#)[\[23\]](#)
- Sample Extraction:
 - Add an internal standard (IS), such as a structurally similar flavonoid like hesperetin, to all samples and standards to correct for extraction variability.
 - Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile or methanol. Vortex vigorously.
 - Alternatively, for cleaner samples, use liquid-liquid extraction (LLE) with a solvent like ethyl acetate.[\[22\]](#)
 - Centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet precipitated proteins.
- Analysis:
 - Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
 - Inject the prepared sample into the LC-MS/MS system.
 - Use a C18 column for chromatographic separation with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol.

- Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for **Ganhuanigenin** and the IS for highly selective and sensitive detection.

[Click to download full resolution via product page](#)

Caption: Standard workflow for **Ganhuanigenin** pharmacokinetic analysis.

Part 4: Data Interpretation & Key Findings

Analysis of the concentration-time data allows for the calculation of key pharmacokinetic parameters that define the compound's behavior in vivo.

Typical Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for total **Ganhuaningen** (Naringenin) after oral administration in rats, synthesized from published literature.[5][7]

Parameter	Description	Typical Value (Rat Model)	Significance for Drug Development
Tmax	Time to reach maximum plasma concentration	~2-8 hours (often biphasic)	Indicates the rate of absorption; a delayed Tmax can be due to enterohepatic circulation.
Cmax	Maximum observed plasma concentration	Dose-dependent	A key indicator of systemic exposure; often low for Ganhuaningen due to first-pass metabolism.
AUC	Area Under the Curve (Total Exposure)	Dose-dependent	Represents the total systemic exposure to the drug over time. The primary parameter for bioavailability assessment.
t _{1/2}	Elimination Half-life	~3-12 hours	Measures how long it takes for the drug concentration to decrease by half; reflects metabolism and clearance rate.

Note: These values are illustrative and can vary significantly based on dose, formulation, and specific study conditions.

Implications for Drug Development

The comprehensive ADME profile of **Ganhuangenin** presents clear challenges and opportunities:

- The Bioavailability Hurdle: The primary obstacle is the extensive first-pass glucuronidation and sulfation. Strategies to overcome this are paramount and may include:
 - Formulation Enhancement: Using nanoformulations, such as liposomes or cyclodextrin complexes, can improve solubility and potentially protect the molecule from immediate metabolism, thereby increasing absorption and bioavailability.[3][24][25]
 - Prodrug Approaches: Modifying the hydroxyl groups susceptible to conjugation could create a prodrug that is absorbed more efficiently and releases the active **Ganhuangenin** systemically.
- Drug-Drug Interactions (DDI): **Ganhuangenin** is known to inhibit certain Cytochrome P450 enzymes, particularly CYP3A4.[26][27] This creates a significant potential for drug-drug interactions, where co-administration could alter the metabolism and exposure of other drugs that are substrates for this enzyme.[27][28] This must be carefully evaluated during preclinical safety assessment.
- The Role of Metabolites: Since the circulating forms are predominantly conjugates and microbial catabolites, it is crucial to investigate whether these metabolites possess biological activity themselves. They may contribute to, or even be primarily responsible for, the observed in vivo efficacy.[10]

Conclusion

The in vivo journey of **Ganhuangenin** is a classic example of the challenges facing flavonoid-based drug development. Its therapeutic potential is constrained by low oral bioavailability, driven by extensive and rapid Phase II conjugation and significant metabolism by the gut microbiota. A thorough understanding of these pathways, achieved through robust in vivo pharmacokinetic studies and precise LC-MS/MS bioanalysis, is not merely an academic

exercise. It is the foundational requirement for designing intelligent and effective strategies—be it through advanced formulations or medicinal chemistry approaches—to unlock the full therapeutic promise of this multifaceted natural compound.

References

- Volak, L. P., & Court, M. H. (2001). Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes. *Drug Metabolism and Disposition*, 30(5), 576–581. [\[Link\]](#)
- Vaishnav, D. H., & S, S. (2002). Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. *Drug Metabolism and Disposition*, 30(8), 897–904. [\[Link\]](#)
- BiolVT. (n.d.). ADME / Pharmacokinetic Tissue Distribution Studies.
- Zeng, X., Su, W., Liu, Z., Liu, C., & Zhang, W. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. *Frontiers in Pharmacology*, 10, 46. [\[Link\]](#)
- Adekunle, I. A., et al. (2021).
- Rowland, I., et al. (2015). Gut microbiota functions: metabolism of nutrients and other food components. *European Journal of Nutrition*, 54(Suppl 2), 1–24. [\[Link\]](#)
- Kasote, D. M., et al. (2019). Rapid Method for Quantification of Anthocyanidins and Anthocyanins in Human Biological Samples. *Food Chemistry*, 290, 56–63. [\[Link\]](#)
- Lu, H., & Coughtrie, M. W. (2014). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. *Journal of chemical and pharmaceutical research*, 6(7), 241–251. [\[Link\]](#)
- National Center for Biotechnology Information. (2015). Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [\[Link\]](#)
- University of Washington. (n.d.). Glucuronidation and Sulfonation.
- BiolVT. (n.d.). ADME In Vivo & PK Studies.
- Obach, R. S. (2013). In Vitro ADME Assays and In Vivo Extrapolations. In Vitro ADME in Drug Discovery. [\[Link\]](#)
- Al-Tannak, N. F., & Al-Obaidy, K. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. *Oriental Journal of Chemistry*, 39(4). [\[Link\]](#)
- Fang, S., et al. (2006). Rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma. *Journal of Pharmaceutical and Biomedical Analysis*, 40(2), 454–459. [\[Link\]](#)

- Fan, L., & Su, W. (2014). Study on pharmacokinetics and drug-drug interactions of naringin. *Metabolomics*, 4(1). [\[Link\]](#)
- Hsiu, S. L., et al. (2002). Pharmacokinetics and conjugation metabolism of naringin and naringenin in rats after single dose and multiple dose administrations. *Journal of Food and Drug Analysis*, 14(3), 4. [\[Link\]](#)
- University of Washington. (2013). Glucuronidation, Sulfation, and Pharmacokinetics of Conjugated Metabolites.
- Wang, M. J., et al. (2006). Pharmacokinetics and conjugation metabolism of naringin and naringenin in rats after single dose and multiple dose administrations. *Journal of Food and Drug Analysis*, 14(3), 229-236. [\[Link\]](#)
- Zeng, X., et al. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. *Frontiers in Pharmacology*, 10, 46. [\[Link\]](#)
- Li, C., et al. (2014). Comparative Pharmacokinetics of Naringin in Rat after Oral Administration of Chaihu-Shu-Gan-San Aqueous Extract and Naringin Alone. *Molecules*, 19(1), 1133–1143. [\[Link\]](#)
- ResearchGate. (2006).
- ResearchGate. (2002). Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits. [\[Link\]](#)
- St-Pierre, M. V., et al. (2016). Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial. *PLoS ONE*, 11(11), e0165971. [\[Link\]](#)
- Su, W., et al. (2020). Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species. *Frontiers in Pharmacology*, 11, 364. [\[Link\]](#)
- Waikar, S., & Gaud, R. S. (2018).
- Liu, C., et al. (2012). Metabolism and excretion studies of oral administered naringin, a putative antitussive, in rats and dogs. *Biopharmaceutics & Drug Disposition*, 33(3), 135–146. [\[Link\]](#)
- Wang, Y., et al. (2024). The synergistic role of gut microbiota and RNA in metabolic diseases: mechanisms and therapeutic insights. *Frontiers in Endocrinology*, 15, 1386045. [\[Link\]](#)
- ResearchGate. (2020). The effect of naringenin on the pharmacokinetics of ibrutinib in rat: A drug-drug interaction study. [\[Link\]](#)
- MDPI. (2022). Gut Microbiota Metabolism and Interaction with Food Components.
- Gold-Notkin, B., et al. (2011). Enhancement of naringenin bioavailability by complexation with hydroxypropyl- β -cyclodextrin. [corrected]. *PLoS ONE*, 6(10), e25328. [\[Link\]](#)
- Tutunchi, H., et al. (2020). Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities. *PharmaNutrition*, 14, 100219. [\[Link\]](#)
- Fan, Y., & Pedersen, O. (2021). The role of the gut microbiome and its metabolites in metabolic diseases. *Journal of Diabetes*, 13(3), 172–185. [\[Link\]](#)

- ResearchGate. (2021).
- ResearchGate. (2023).
- Zeng, X., et al. (2022). Microbial Metabolism of Naringin and the Impact on Antioxidant Capacity. *Nutrients*, 14(18), 3765. [\[Link\]](#)
- Dangles, O., & Sene, A. (2023). Flavonoids and Furanocoumarins Involved in Drug Interactions. *Foods*, 12(14), 2736. [\[Link\]](#)
- Zeng, X., et al. (2022). Microbial Metabolism of Naringin and the Impact on Antioxidant Capacity. *Semantic Scholar*. [\[Link\]](#)
- Chen, Y., et al. (2015). Drug-Drug Interactions Potential of Icariin and Its Intestinal Metabolites via Inhibition of Intestinal UDP-Glucuronosyltransferases.
- Li, H., et al. (2018). Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl- β -Cyclodextrin Inclusion for Pulmonary Delivery. *Molecules*, 23(10), 2636. [\[Link\]](#)
- MDPI. (2022). Advances in Accurate Quantification Methods in Food Analysis.
- Liu, J., et al. (2020). Naringenin has an inhibitory effect on rivaroxaban in rats both in vitro and in vivo. *Journal of Cellular and Molecular Medicine*, 24(12), 6939–6947. [\[Link\]](#)
- Lee, Y. S., & Reidenberg, M. M. (1998). A method for measuring naringenin in biological fluids and its disposition from grapefruit juice by man. *Pharmacology*, 56(6), 314–317. [\[Link\]](#)
- Kim, H. K., et al. (2005). Enhanced Tamoxifen Bioavailability After Oral Administration of Tamoxifen in Rats Pretreated With Naringin. *Biological & Pharmaceutical Bulletin*, 28(12), 2320–2323. [\[Link\]](#)
- ResearchGate. (2020).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pharmacokinetic, pharmacodynamic and formulations aspects of Naringenin: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of naringenin bioavailability by complexation with hydroxypropyl- β -cyclodextrin. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl- β -Cyclodextrin Inclusion for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.washington.edu [courses.washington.edu]
- 13. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gut microbiota functions: metabolism of nutrients and other food components - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The synergistic role of gut microbiota and RNA in metabolic diseases: mechanisms and therapeutic insights [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Metabolism and excretion studies of oral administered naringin, a putative antitussive, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microbial Metabolism of Naringin and the Impact on Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid method for quantification of anthocyanidins and anthocyanins in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]

- 24. Enhanced Solubility and Bioavailability of Naringenin via Liposomal Nanoformulation: Preparation and In Vitro and In Vivo Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Naringenin has an inhibitory effect on rivaroxaban in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enhanced tamoxifen bioavailability after oral administration of tamoxifen in rats pretreated with naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ganhuangenin (Naringenin): A Comprehensive In-Vivo Examination of Bioavailability and Metabolic Fate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674615#ganhuangenin-bioavailability-and-metabolism-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com